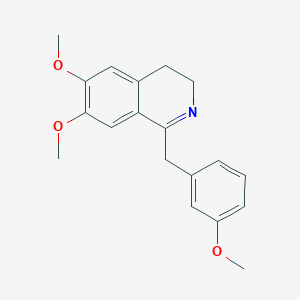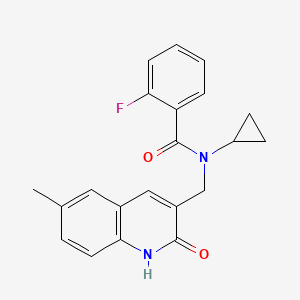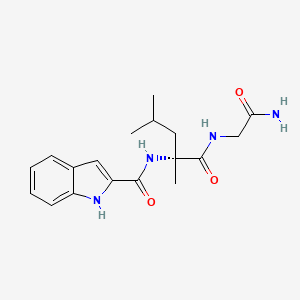
N-(1H-Indole-2-carbonyl)-2-methyl-D-leucylglycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-N-(1-((2-Amino-2-oxoethyl)amino)-2,4-dimethyl-1-oxopentan-2-yl)-1H-indole-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features an indole core, which is a common structural motif in many biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(1-((2-Amino-2-oxoethyl)amino)-2,4-dimethyl-1-oxopentan-2-yl)-1H-indole-2-carboxamide typically involves multiple steps, including the formation of the indole core and subsequent functionalization. One common method involves the regioselective ring-opening of epoxides with amines, which can be mediated by acetic acid . This process provides β-amino alcohols in high yields with excellent regioselectivity .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.
化学反应分析
Types of Reactions
®-N-(1-((2-Amino-2-oxoethyl)amino)-2,4-dimethyl-1-oxopentan-2-yl)-1H-indole-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
科学研究应用
Chemistry
In chemistry, ®-N-(1-((2-Amino-2-oxoethyl)amino)-2,4-dimethyl-1-oxopentan-2-yl)-1H-indole-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its indole core makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound can be used to study protein-protein interactions and enzyme functions. Its structure allows it to interact with various biological molecules, making it useful in biochemical research .
Medicine
In medicine, ®-N-(1-((2-Amino-2-oxoethyl)amino)-2,4-dimethyl-1-oxopentan-2-yl)-1H-indole-2-carboxamide has potential applications as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In industry, this compound can be used in the production of pharmaceuticals and other fine chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
作用机制
The mechanism of action of ®-N-(1-((2-Amino-2-oxoethyl)amino)-2,4-dimethyl-1-oxopentan-2-yl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application and context.
相似化合物的比较
Similar Compounds
Poly (2-amino-2-oxazoline)s: These are thermoresponsive polymers with similar functional groups.
®-3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid: This compound shares some structural similarities and can be used in similar applications.
Uniqueness
What sets ®-N-(1-((2-Amino-2-oxoethyl)amino)-2,4-dimethyl-1-oxopentan-2-yl)-1H-indole-2-carboxamide apart is its unique combination of functional groups and its indole core. This combination provides a distinct set of chemical and biological properties, making it a versatile and valuable compound in various fields.
属性
CAS 编号 |
90104-13-5 |
|---|---|
分子式 |
C18H24N4O3 |
分子量 |
344.4 g/mol |
IUPAC 名称 |
N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-2,4-dimethyl-1-oxopentan-2-yl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C18H24N4O3/c1-11(2)9-18(3,17(25)20-10-15(19)23)22-16(24)14-8-12-6-4-5-7-13(12)21-14/h4-8,11,21H,9-10H2,1-3H3,(H2,19,23)(H,20,25)(H,22,24)/t18-/m1/s1 |
InChI 键 |
DSHJFUDWCHRLCM-GOSISDBHSA-N |
手性 SMILES |
CC(C)C[C@](C)(C(=O)NCC(=O)N)NC(=O)C1=CC2=CC=CC=C2N1 |
规范 SMILES |
CC(C)CC(C)(C(=O)NCC(=O)N)NC(=O)C1=CC2=CC=CC=C2N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-Methyl-N-[(1H-pyrazol-5-yl)carbamoyl]benzene-1-sulfonamide](/img/structure/B12895108.png)
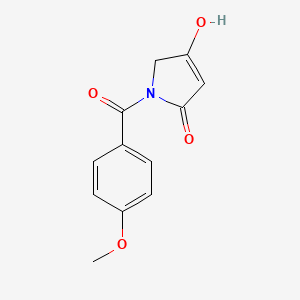
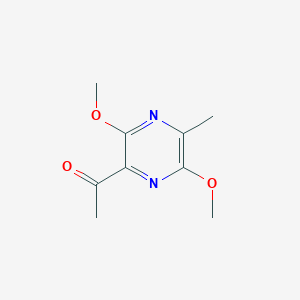

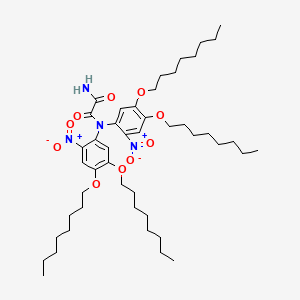

![(4,4,4',4',6,6'-Hexamethyl-2,2'-spirobi[chroman]-8,8'-diyl)bis(diethylphosphine)](/img/structure/B12895150.png)
![6-((1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino)hexanoic acid](/img/structure/B12895159.png)
![2-(Hydroxymethyl)benzo[d]oxazole-5-carboxaldehyde](/img/structure/B12895164.png)
![2-(Difluoromethoxy)-6-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12895168.png)
